Sams
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Overview
Description
Self-assembled monolayers (SAMS) are highly ordered molecular assemblies formed by the adsorption of organic molecules onto a substrate. These monolayers are characterized by their ability to form a single layer of molecules that are tightly packed and oriented in a specific manner. This compound have gained significant attention due to their versatile biochemical features and multidisciplinary applications, ranging from surface functionalization to advanced biosensing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SAMS typically involves the adsorption of thiol compounds onto gold substrates. The process begins with the cleaning of the gold substrate to remove any contaminants. The substrate is then immersed in a dilute solution of the desired thiol compound, usually in ethanol. The thiol molecules spontaneously form a monolayer on the gold surface through the formation of gold-sulfur bonds .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The gold substrates are often prepared using vapor deposition techniques to ensure a uniform and clean surface. The thiol solutions are prepared in large batches, and the substrates are immersed in these solutions under controlled conditions to ensure consistent and high-quality monolayer formation .
Chemical Reactions Analysis
Types of Reactions
SAMS undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the thiol molecules and the nature of the substrate .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone. The oxidation process typically involves the formation of sulfoxides or sulfones on the thiol molecules.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride. These reactions often result in the formation of thiolates.
Substitution: Substitution reactions involve the replacement of functional groups on the thiol molecules.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in thiolates .
Scientific Research Applications
Mechanism of Action
The mechanism by which SAMS exert their effects involves the formation of a highly ordered monolayer on the substrate surface. The thiol molecules form strong gold-sulfur bonds, resulting in a stable and tightly packed monolayer. This monolayer can modulate the surface properties of the substrate, such as wettability, chemical reactivity, and electrical conductivity .
Comparison with Similar Compounds
Similar Compounds
Alkanethiols: These are the most commonly used compounds for forming SAMS.
Carboxylic Acids: Carboxylic acids can also form this compound on metal oxide surfaces.
Phosphonic Acids: These compounds form this compound on metal oxide surfaces and are used in applications requiring high stability and robustness.
Uniqueness of this compound
This compound are unique due to their ability to form highly ordered and stable monolayers with versatile functional properties. The choice of thiol compounds and the substrate can be tailored to achieve specific surface characteristics, making this compound highly adaptable for various applications .
Properties
Molecular Formula |
C74H131N29O18S2 |
---|---|
Molecular Weight |
1779.2 g/mol |
IUPAC Name |
2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87) |
InChI Key |
YJAHUEAICBOBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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